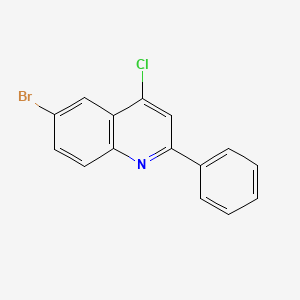

6-Bromo-4-chloro-2-phenylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloro-2-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClN/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYIUMWXDCOPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588925 | |

| Record name | 6-Bromo-4-chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860195-69-3 | |

| Record name | 6-Bromo-4-chloro-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 860195-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4-chloro-2-phenylquinoline: Properties, Synthesis, and Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-2-phenylquinoline is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. As a member of the quinoline family—a scaffold renowned for its prevalence in pharmacologically active molecules—this particular derivative offers strategically positioned reactive sites for molecular elaboration. Its structure is an important intermediate in the synthesis of complex molecular architectures, including potential therapeutic agents. For instance, the related 6-bromo-4-chloroquinoline core is a known precursor to advanced clinical candidates like Omipalisib, a potent PI3K/mTOR inhibitor, highlighting the scaffold's significance in drug discovery.[1][2] Furthermore, the broader class of 2-phenylquinolines has demonstrated promising biological activities, including broad-spectrum anti-coronavirus efficacy.[3]

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis. These characteristics confirm identity, purity, and provide the basis for reaction monitoring and characterization of derivatives.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite[4] |

| CAS Number | 860195-69-3 | Sigma-Aldrich |

| Molecular Formula | C₁₅H₉BrClN | PubChemLite[4] |

| Molecular Weight | 318.60 g/mol | Sigma-Aldrich |

| SMILES | C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)Cl | PubChemLite[4] |

| InChIKey | AYYIUMWXDCOPHR-UHFFFAOYSA-N | PubChemLite[4] |

| Appearance | Solid | Sigma-Aldrich |

Spectroscopic Analysis: The Chemist's Fingerprint

Spectroscopic data provides irrefutable evidence for the structural integrity of the target molecule. While comprehensive experimental spectra for this specific compound are not widely published, data from analogous structures and predictive models offer a robust profile.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted collision cross-section (CCS) values provide an additional layer of characterization for ion mobility-mass spectrometry.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 317.96798 |

| [M+Na]⁺ | 339.94992 |

| [M-H]⁻ | 315.95342 |

| (Data sourced from PubChemLite)[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise arrangement of atoms. Based on known spectral data for substituted quinolines, the following is an expert prediction of the key resonances for this compound.[5][6][7]

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (δ 7.5-8.5 ppm). The protons on the quinoline core will exhibit characteristic doublet and doublet of doublets splitting patterns, influenced by the bromine and chlorine substituents. The proton at the C5 position is typically shifted downfield due to the anisotropic effect of the fused ring system. The protons of the 2-phenyl group will likely appear as a multiplet, with ortho protons shifted further downfield.

-

¹³C NMR: The spectrum will show 15 distinct carbon signals. The carbon atoms directly attached to the electronegative chlorine (C4) and nitrogen (C2) atoms will be significantly deshielded, appearing at lower field strengths. The carbon attached to bromine (C6) will also show a characteristic shift.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by absorptions characteristic of the aromatic system. Key expected bands include:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the quinoline and phenyl rings.

-

~1000-1200 cm⁻¹: C-Cl stretching.

-

~500-600 cm⁻¹: C-Br stretching.

Part 2: Synthesis and Mechanistic Insights

The construction of the this compound scaffold can be efficiently achieved through established heterocyclic chemistry methodologies. The Friedländer annulation is a particularly powerful and convergent strategy for synthesizing substituted quinolines.[8][9][10]

Retrosynthetic Analysis & Proposed Route

A logical retrosynthetic approach disconnects the quinoline ring at the C-N and C4-C4a bonds, identifying a 2-amino-5-bromobenzophenone and a generic two-carbon component with an α-methylene group (e.g., a ketone) as key precursors. This leads to a forward synthesis involving a base- or acid-catalyzed condensation followed by chlorination.

Caption: A plausible synthetic workflow for this compound.

Detailed Synthesis Protocol: The Friedländer Approach

This protocol describes a robust, two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 6-Bromo-2-phenylquinolin-4-ol via Friedländer Annulation

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromobenzophenone (1.0 eq) and acetophenone (1.2 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.

-

Catalysis: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) or a Lewis acid.[11] Alternatively, for a base-catalyzed reaction, a strong base like potassium tert-butoxide can be used in a solvent like toluene.[9]

-

Reaction Execution: Heat the mixture to reflux (typically >150 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: The high temperature is necessary to drive the condensation and subsequent cyclization-dehydration steps. The catalyst facilitates either the initial aldol condensation (acid/base) or Schiff base formation, which are key mechanistic pathways.[8]

-

-

Work-up and Isolation: After completion, cool the reaction mixture. If using a high-boiling solvent, dilute with a non-polar solvent like hexane to precipitate the product. Collect the solid by filtration, wash thoroughly with hexane and then a minimal amount of cold ethanol to remove residual starting materials. The crude 6-Bromo-2-phenylquinolin-4-ol can be carried forward or purified by recrystallization.

Step 2: Chlorination to this compound

-

Reaction Setup: In a well-ventilated fume hood, carefully add the crude 6-Bromo-2-phenylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[2]

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a homogenous solution.

-

Causality: POCl₃ serves as both the chlorinating agent and a dehydrating solvent. The quinolin-4-ol tautomerizes to the 4-quinolone, and the carbonyl oxygen is activated by POCl₃, facilitating nucleophilic attack by chloride to replace the hydroxyl group.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

-

Neutralization: Basify the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~8. This will precipitate the product.

-

Extraction & Purification: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Part 3: Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its two distinct and orthogonally reactive halogen handles. The 4-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr), while the 6-bromo group is ideal for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and selective functionalization, making it a powerful scaffold for building molecular diversity.

Caption: Reactivity map illustrating the derivatization potential of the title compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The electron-withdrawing effect of the quinoline nitrogen atom makes the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles.[12][13] This reaction typically proceeds under mild conditions.

General Protocol for Amination at C4:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF, DMSO, or a protic solvent like isopropanol.

-

Add the desired primary or secondary amine (1.1 - 2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

-

Heat the reaction mixture (60-120 °C) and monitor by TLC.

-

Upon completion, cool the mixture, dilute with water to precipitate the product or extract with an organic solvent. Purify by chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling at the C6 Position

The C-Br bond at the 6-position is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds using palladium catalysis.[14] The reactivity order for halides in these couplings is generally I > Br > Cl, allowing for selective reaction at the C6-Br bond while leaving the C4-Cl bond intact under carefully chosen conditions.[15][16]

Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq), an aryl- or vinyl-boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., 2M aq. Na₂CO₃ or K₃PO₄, 2-3 eq).[14][17]

-

Solvent: Add a solvent system such as toluene/ethanol or dioxane/water.

-

Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Seal the vial and heat to 80-100 °C until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Part 4: Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Table 3: GHS Hazard Information

| Category | Code | Description |

| Signal Word | Danger | |

| Hazard Statements | H301 | Toxic if swallowed. |

| H318 | Causes serious eye damage. | |

| H413 | May cause long lasting harmful effects to aquatic life. | |

| Precautionary Statements | P280 | Wear protective gloves/eye protection/face protection. |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| (Data sourced from Sigma-Aldrich) |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear a lab coat, safety goggles, and chemically resistant gloves.

-

Handling: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.

Conclusion

This compound is a high-value synthetic intermediate characterized by its robust chemical nature and versatile reactivity. The presence of two distinct halogen atoms at the C4 and C6 positions provides a platform for selective, stepwise functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This orthogonal reactivity, combined with a straightforward synthesis, makes it an indispensable tool for medicinal chemists and researchers aiming to construct complex molecular libraries and develop novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in drug discovery and materials science.

References

-

Gróf, P., et al. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available from: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Available from: [Link]

-

J&K Scientific LLC. (2025). Friedländer Synthesis. Available from: [Link]

-

Kumar, A., & Kumar, S. (2015). Advances in polymer based Friedlander quinoline synthesis. RSC Advances, 5(82), 67013-67026. Available from: [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Todirascu, L., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 54(15), 5595-5606. Available from: [Link]

-

Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available from: [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]

-

Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1373562. Available from: [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Available from: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C15H9BrClN). Available from: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

-

Sanna, G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS medicinal chemistry letters, 13(5), 784-793. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific reports, 14(1), 15582. Available from: [Link]

Sources

- 1. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C15H9BrClN) [pubchemlite.lcsb.uni.lu]

- 5. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 6-Bromo-4-chloro-2-phenylquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. The strategic placement of substituents on this core structure allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a particularly intriguing derivative, 6-Bromo-4-chloro-2-phenylquinoline (CAS No. 860195-69-3), a molecule poised for significant utility in synthetic and medicinal chemistry. The presence of two distinct halogen atoms at the C4 and C6 positions, coupled with a phenyl group at C2, offers a wealth of opportunities for selective chemical modifications and targeted biological activity.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in a research setting.

| Property | Value | Source |

| CAS Number | 860195-69-3 | [1] |

| Molecular Formula | C₁₅H₉BrClN | [1] |

| Molecular Weight | 318.60 g/mol | [1] |

| Appearance | Solid (form) | |

| SMILES String | Clc1cc(nc2ccc(Br)cc12)-c3ccccc3 | |

| InChI Key | AYYIUMWXDCOPHR-UHFFFAOYSA-N |

Safety Information: this compound is classified as hazardous. It is acutely toxic if swallowed (Acute Tox. 3 Oral), causes serious eye damage (Eye Dam. 1), and may cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4). Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Proposed Synthesis Protocol: A Rational Approach to Construction

Part 1: Synthesis of the Precursor, 2-Amino-5-bromobenzophenone

This key intermediate can be prepared through a Friedel-Crafts acylation of 4-bromoaniline.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add benzoyl chloride (1.1 eq.) dropwise.

-

After stirring for 15 minutes, add 4-bromoaniline (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromobenzophenone.

Part 2: Friedländer Annulation to form 6-Bromo-4-hydroxy-2-phenylquinoline

Experimental Protocol:

-

In a round-bottom flask, combine 2-amino-5-bromobenzophenone (1.0 eq.) and ethyl acetoacetate (1.2 eq.).

-

Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 10 mol%) or a Brønsted acid (e.g., p-toluenesulfonic acid).[4]

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Treat the solidified mass with ethanol and collect the precipitate by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 6-Bromo-4-hydroxy-2-phenylquinoline.

Part 3: Chlorination to Yield this compound

The final step involves the conversion of the hydroxyl group at the 4-position to a chloro group.

Experimental Protocol:

-

To a flask containing 6-Bromo-4-hydroxy-2-phenylquinoline (1.0 eq.), add phosphorus oxychloride (POCl₃) (5-10 eq.).[5][6]

-

Add a catalytic amount of N,N-dimethylformamide (DMF).[6]

-

Heat the mixture to reflux (around 110 °C) for 2-4 hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring the cooled mixture into ice water with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or potassium carbonate.[6]

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Spectroscopic Characterization (Predicted)

-

¹H NMR (predicted): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.5-8.5 ppm). The protons on the quinoline and phenyl rings will exhibit characteristic coupling patterns. For instance, the proton at C5 would likely appear as a doublet, coupled to the proton at C7, which in turn would be a doublet of doublets due to coupling with the C8 proton.

-

¹³C NMR (predicted): The carbon NMR spectrum will display signals for all 15 carbon atoms. The carbons attached to the halogens (C4, C6) and nitrogen will be significantly influenced by their electronegativity. Quaternary carbons will generally appear as weaker signals.

-

Mass Spectrometry (predicted): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine. The [M]⁺ peak would be observed at m/z 317, with other significant peaks at [M+2]⁺ and [M+4]⁺ corresponding to the different isotopic combinations of Br and Cl.

Reactivity and Synthetic Utility: A Tale of Two Halogens

The presence of both a bromine and a chlorine atom on the quinoline scaffold makes this compound a highly versatile building block for further chemical transformations. The differential reactivity of the C-Cl and C-Br bonds is the key to its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 4-position of the quinoline ring is significantly more activated towards nucleophilic aromatic substitution than the bromo group at the 6-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4 position.[7] This allows for the selective introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the 4-position while leaving the 6-bromo substituent intact for subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The 6-bromo substituent provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[8][9][10] Generally, the order of reactivity for halogens in these reactions is I > Br > Cl. This allows for the selective functionalization of the C6 position via cross-coupling, while the less reactive C4-chloro group can be preserved for a subsequent nucleophilic substitution or another cross-coupling reaction under more forcing conditions.

Experimental Protocol (General for Suzuki Coupling):

-

In a reaction vessel, combine this compound (1.0 eq.), a boronic acid derivative (1.2 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 6-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylquinoline scaffold is a well-established pharmacophore with a broad range of biological activities. The specific substitution pattern of this compound makes it a promising starting point for the development of novel therapeutic agents.

Anticancer Activity

Numerous 2-phenylquinoline derivatives have demonstrated potent anticancer activity.[11][12][13] The planar aromatic system can intercalate into DNA, and the substituents can be tailored to interact with specific enzymes or receptors involved in cancer progression. The bromo and chloro substituents on the quinoline ring can enhance the lipophilicity of the molecule, potentially improving its cell permeability and bioavailability.

Antiviral Activity

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, including activity against coronaviruses.[14][15][16][17][18] The mechanism of action can vary, but some derivatives have been shown to inhibit viral entry or replication. The ability to easily modify the this compound scaffold allows for the rapid generation of a library of compounds for antiviral screening.

Antimicrobial Activity

The quinoline core is a key feature of many antibacterial and antimalarial drugs.[7][19] By modifying the substituents at the 4- and 6-positions, it is possible to develop new derivatives with improved potency and a broader spectrum of activity against resistant strains of bacteria and parasites.

Conclusion

This compound is a strategically designed molecule that holds significant promise for both synthetic and medicinal chemistry. Its differential reactivity at the C4 and C6 positions allows for selective and sequential functionalization, making it an ideal scaffold for the construction of complex molecular architectures. The established biological activities of the 2-phenylquinoline core, coupled with the potential for diverse modifications, position this compound as a valuable tool for the discovery and development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers in the field.

References

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Medicinal Chemistry Letters. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

-

What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PubMed. [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

-

Supporting Information. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]

-

Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. (2022). ACS Publications. [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. [Link]

-

Friedländer synthesis. Wikipedia. [Link]

-

Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives. National Institutes of Health. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. RSC Publishing. [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. [Link]

- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

This compound (C15H9BrClN). PubChemLite. [Link]

-

Friedlaender Synthesis. Organic Chemistry Portal. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

-

(PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

6-Bromo-4-(phenyl)sulfonyl-2-phenylquinoline. SpectraBase. [Link]

Sources

- 1. This compound AldrichCPR 860195-69-3 [sigmaaldrich.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nobelprize.org [nobelprize.org]

- 11. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin -4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Molecular Weight and Characterization of 6-Bromo-4-chloro-2-phenylquinoline

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloro-2-phenylquinoline is a halogenated heterocyclic compound built upon the quinoline scaffold, a structure of significant interest in medicinal chemistry. Its molecular weight is a fundamental physicochemical property, essential for accurate quantification, reaction stoichiometry, and interpretation of analytical data. This technical guide provides a comprehensive examination of the molecular weight of this compound, moving beyond a simple numerical value to detail the robust, multi-technique analytical workflow required for its empirical verification. We will explore the causality behind the selection of specific analytical techniques, present detailed experimental protocols, and discuss the importance of this compound as a building block in the context of drug discovery.

Section 1: Introduction to the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The strategic placement of substituents on this scaffold is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's biological activity, metabolic stability, and pharmacokinetic profile.

The subject of this guide, this compound, incorporates three key modifications to the basic quinoline structure:

-

A Phenyl Group at Position 2: The introduction of an aryl group can enhance biological activity by facilitating additional molecular interactions, such as pi-pi stacking with protein targets.[3]

-

A Chloro Group at Position 4: The chlorine atom is a common feature in many potent bioactive quinolines. It serves as both an important electronic modifier and a reactive site for further chemical elaboration via nucleophilic substitution.[3][4]

-

A Bromo Group at Position 6: Halogenation at this position can significantly modulate lipophilicity and membrane permeability, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Given its polysubstituted nature, this compound represents a valuable and versatile building block for the synthesis of novel compounds for screening in drug discovery programs.[2][6]

Section 2: Core Physicochemical Properties

The foundational properties of this compound are summarized below. The molecular weight is the average mass calculated using the standard atomic weights of the constituent elements, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. The latter is of critical importance for high-resolution mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉BrClN | [7] |

| Molecular Weight | 318.60 g/mol | [7] |

| Monoisotopic Mass | 316.9607 Da | [8] |

| CAS Number | 860195-69-3 | [7] |

| Physical Form | Solid | [7] |

| InChI Key | AYYIUMWXDCOPHR-UHFFFAOYSA-N | [7] |

| SMILES String | Clc1cc(nc2ccc(Br)cc12)-c3ccccc3 | [7] |

Section 3: The Principle of Self-Validating Molecular Weight Determination

In a drug development or discovery setting, relying solely on the theoretical molecular weight is insufficient. A rigorous, self-validating system of empirical analysis is required to confirm not only the mass but also the structural identity and purity of the compound. This is because different isomers can share the same molecular formula and weight, and impurities can invalidate experimental results. The authoritative confirmation of the compound's identity rests on a triad of complementary analytical techniques.

Section 4: Experimental Protocols for Characterization

The following protocols provide a framework for the robust analytical characterization of this compound.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming molecular weight. Unlike unit-resolution mass spectrometry, HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the confirmation of the elemental formula. This is crucial for distinguishing the target compound from other molecules with a similar nominal mass. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode detection.

-

Instrument: A Time-of-Flight (TOF) mass spectrometer coupled with an ESI source.

-

Analysis: Infuse the sample directly or via Flow Injection Analysis (FIA).

-

Instrument Settings (Typical):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 - 4.5 kV

-

Mass Range: 100 - 500 m/z

-

Acquisition Mode: High Resolution

-

-

Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ adduct. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed. The experimentally measured mass of the most abundant isotopic peak should be compared to the theoretical monoisotopic mass of the [M+H]⁺ ion (C₁₅H₁₀BrClN⁺), which is 317.9685 Da. A mass accuracy of <5 ppm is considered confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Causality: While HRMS confirms the elemental formula, it cannot distinguish between structural isomers. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms. ¹H NMR confirms the number and arrangement of protons, while ¹³C NMR confirms the carbon skeleton. Together, they provide an unambiguous structural fingerprint, ensuring that the measured mass corresponds to the correct this compound isomer.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expected signals will be in the aromatic region (approx. 7.5-9.0 ppm). The integration of these signals should correspond to the 9 protons of the quinoline and phenyl rings.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for each of the 15 carbon atoms in their unique chemical environments.

-

-

Data Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to confirm the substitution pattern on both the quinoline and phenyl rings, verifying the compound's structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: The biological activity and physicochemical properties of a compound are highly dependent on its purity. Impurities from the synthesis can lead to erroneous results in downstream applications. Reverse-phase HPLC with UV detection is a standard and robust method for assessing the purity of aromatic compounds like this one.[9][10] The compound is separated from non-polar impurities on a C18 column, and its purity is quantified by the relative area of its peak in the chromatogram.

Protocol: Reverse-Phase HPLC-UV

-

Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~0.5 mg/mL.

-

Instrument: An HPLC system with a UV detector.

-

Method Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.[10]

-

Injection Volume: 10 µL.

-

Detection Wavelength: 225-254 nm (based on the UV absorbance of the quinoline chromophore).[10]

-

-

Data Interpretation: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. For drug discovery applications, a purity of >95% is typically required.

Section 5: Synthesis Context and Potential Impurities

While multiple synthetic routes exist for quinoline derivatives, a common approach for this class of compounds involves the chlorination of the corresponding 4-hydroxyquinoline precursor.[11][12] For this compound, a plausible final step is the treatment of 6-Bromo-4-hydroxy-2-phenylquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Potential impurities that could arise from such a synthesis include:

-

Unreacted Starting Material: Residual 6-Bromo-4-hydroxy-2-phenylquinoline.

-

Hydrolysis Product: If the final product is exposed to water, the 4-chloro group can be hydrolyzed back to a 4-hydroxy group.

-

Regioisomers: Impurities from earlier synthetic steps could lead to isomers with the bromine or phenyl groups at different positions.

The analytical methods described in Section 4 are essential for detecting these impurities. HPLC would separate them based on polarity, while MS would detect them by their different molecular weights. NMR would be crucial for identifying any isomeric impurities.

Section 6: Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is toxic if swallowed (Acute Tox. 3 Oral) and causes serious eye damage (Eye Dam. 1).[7] It may also cause long-lasting harmful effects to aquatic life.[7]

-

Handling: The compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Section 7: Conclusion

The theoretical molecular weight of this compound is 318.60 g/mol . However, for scientific and drug development professionals, this value is merely the starting point. Authoritative confirmation requires a rigorous, multi-faceted analytical approach. By employing a self-validating triad of High-Resolution Mass Spectrometry, NMR Spectroscopy, and HPLC, researchers can definitively confirm the mass, structure, and purity of this important chemical building block. This analytical integrity is the bedrock upon which reliable and reproducible scientific research is built, ensuring that subsequent biological and chemical studies are conducted with a well-characterized and validated molecule.

References

- Cross-Validation of Analytical Data for Quinoline Derivatives: A Compar

- This compound AldrichCPR 860195-69-3. Sigma-Aldrich.

- Synthesis of 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE. ChemicalBook.

- How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?. Guidechem.

- Application Notes and Protocols for the Analytical Determin

- 6-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 790326. PubChem.

- 6-BROMO-4-CHLOROQUINOLINE synthesis. ChemicalBook.

- This compound AldrichCPR 860195-69-3. Sigma-Aldrich.

- Synthesis & Characterization of Biologically Important Quinoline & It's Deriv

- Determination of Some Quinoline Derivatives with Organic Bromin

- Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica.

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537. PubChem.

- Synthesis of 6-bromo-4-iodoquinoline.

- This compound (C15H9BrClN). PubChemLite.

- 4-Bromo-7-chloro-2-phenylquinoline | 1189106-03-3. Benchchem.

- 6-Bromo-4-chloro-2-butylquinoline hydrochloride. SynHet.

- 6-Bromo-4-chloroquinoline | Drug Intermedi

- 8-Bromo-4-chloro-6-methyl-2-phenylquinoline | CAS 1156275-50-1. SCBT.

- 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds. Benchchem.

- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. Benchchem.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound AldrichCPR 860195-69-3 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C15H9BrClN) [pubchemlite.lcsb.uni.lu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 12. atlantis-press.com [atlantis-press.com]

6-Bromo-4-chloro-2-phenylquinoline spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-chloro-2-phenylquinoline

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (C₁₅H₉BrClN), a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As a quinoline derivative, this molecule serves as a valuable scaffold in drug development. Understanding its precise molecular structure is paramount, and this is achieved through the synergistic application of modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation that connects experimental choices to structural elucidation.

This compound is a solid at room temperature with a molecular weight of approximately 318.60 g/mol . Its structure features a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a phenyl group at the 2-position. This intricate arrangement of aromatic rings and halogen substituents gives rise to a unique spectroscopic fingerprint.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉BrClN | PubChem[2] |

| Molecular Weight | 318.60 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 860195-69-3 | Sigma-Aldrich[1] |

| SMILES | Clc1cc(nc2ccc(Br)cc12)-c3ccccc3 | Sigma-Aldrich |

To facilitate the discussion of NMR data, the atoms in the molecule are numbered as follows:

Caption: Structure of this compound with atom numbering for NMR.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For a molecule containing multiple isotopes with significant natural abundance, such as bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the isotopic pattern in the mass spectrum is highly characteristic and serves as a powerful validation tool.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation

The mass spectrum provides two key pieces of information: the molecular ion peak(s) and the fragmentation pattern.

Table 2: Expected Mass Spectrometry Data

| m/z Value | Ion Identity | Interpretation |

| 317 | [M]⁺ (C₁₅H₉⁷⁹Br³⁵ClN) | Molecular ion with the most abundant isotopes. |

| 319 | [M+2]⁺ | Contains one ⁸¹Br or one ³⁷Cl. |

| 321 | [M+4]⁺ | Contains one ⁸¹Br and one ³⁷Cl. |

| 282 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 238 | [M-Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 203 | [M-Br-Cl]⁺ | Loss of both halogen substituents. |

| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of the phenyl substituent. |

The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are dictated by the natural abundances of the Br and Cl isotopes and provide definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.

Caption: Plausible EI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: A standard proton experiment is run to obtain the ¹H spectrum.

-

¹³C NMR: A proton-decoupled carbon experiment (e.g., PENDANT or APT) is run to obtain the ¹³C spectrum, which shows all unique carbon environments.

-

2D NMR (Optional but Recommended): For complex molecules, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are performed to definitively assign proton and carbon signals.

¹H NMR Data: Interpretation

The ¹H NMR spectrum reveals the number of different proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their multiplicity (splitting pattern, indicating neighboring protons). Based on data from analogous structures, the following signals are expected.[3][4]

Table 3: Expected ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | d, J ≈ 2.0 Hz | 1H | H-5 | Doublet due to coupling with H-7. Deshielded by proximity to the bromine atom and the quinoline ring current. |

| ~8.15 - 8.10 | m | 2H | H-2', H-6' | Protons on the phenyl ring ortho to the quinoline attachment, deshielded by the nitrogen atom. |

| ~7.85 | dd, J ≈ 9.0, 2.0 Hz | 1H | H-7 | Doublet of doublets due to coupling with H-8 and H-5. |

| ~7.70 | d, J ≈ 9.0 Hz | 1H | H-8 | Doublet due to coupling with H-7. |

| ~7.60 - 7.50 | m | 3H | H-3', H-4', H-5' | Remaining protons of the phenyl group, appearing as a complex multiplet. |

| ~7.45 | s | 1H | H-3 | Singlet, as it has no adjacent protons. The presence of the adjacent chlorine atom at C-4 causes a downfield shift. |

¹³C NMR Data: Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift provides information about the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 110 and 160 ppm.[5]

Table 4: Expected ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-2 | Carbon attached to nitrogen and the phenyl group, highly deshielded. |

| ~148.5 | C-8a | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| ~145.0 | C-4 | Carbon bearing the chlorine atom, significantly deshielded by the electronegative substituent. |

| ~138.0 | C-1' | Quaternary carbon of the phenyl ring attached to the quinoline. |

| ~135.5 | C-7 | Aromatic CH group. |

| ~131.0 | C-5 | Aromatic CH group. |

| ~130.5 | C-4' | Aromatic CH group in the phenyl ring. |

| ~129.0 | C-2', C-6' | Aromatic CH groups in the phenyl ring. |

| ~128.5 | C-3', C-5' | Aromatic CH groups in the phenyl ring. |

| ~126.0 | C-4a | Quaternary carbon at the ring junction. |

| ~122.0 | C-6 | Carbon bearing the bromine atom. |

| ~120.0 | C-8 | Aromatic CH group. |

| ~118.0 | C-3 | Aromatic CH group, shielded relative to other quinoline carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal, and the spectrum of the sample is recorded.

-

Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

For this compound, the IR spectrum is dominated by absorptions characteristic of the aromatic rings and the carbon-halogen bonds.

Table 5: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1450 | C=C and C=N stretch | Aromatic rings and quinoline core[6][7] |

| 1100-1000 | C-Cl stretch | Aryl-Chloride[8] |

| 850-750 | C-H out-of-plane bend | Aromatic ring substitution pattern |

| 700-550 | C-Br stretch | Aryl-Bromide |

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum.[6]

Integrated Spectroscopic Workflow and Conclusion

The structural elucidation of this compound is a process of accumulating and cross-validating evidence from multiple spectroscopic techniques. No single method provides the complete picture, but together, they offer an unambiguous confirmation of the molecular structure.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

References

-

ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from ResearchGate.[7]

-

ChemicalBook. (n.d.). 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. Retrieved from chemicalbook.com.[9]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI). Retrieved from rsc.org.[3]

-

PubChemLite. (n.d.). This compound (C15H9BrClN). Retrieved from pubchemlite.com.[2]

-

MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from mdpi.com.[10]

-

ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Retrieved from proquest.com.[11]

-

MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved from mdpi.com.[12]

-

Supporting Information. (n.d.). Retrieved from rsc.org.[13]

-

Elsevier. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.[8]

-

ResearchGate. (n.d.). Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline. Retrieved from ResearchGate.[6]

-

ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis. Retrieved from chemicalbook.com.[4]

-

PubChem. (n.d.). 6-Bromo-2-chloroquinoline. Retrieved from pubchem.ncbi.nlm.nih.gov.[14]

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from sigmaaldrich.com.

-

Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Retrieved from patents.google.com.[15]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from atlantis-press.com.[16]

-

ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2).... Retrieved from ResearchGate.[17]

-

ResearchGate. (n.d.). FTIR Spectra of 2-(4-bromophenyl)-6- chloro-4-phenylquinoline. Retrieved from ResearchGate.[18]

-

PubChem. (n.d.). 6-Bromo-4-chloro-2-methylquinoline. Retrieved from pubchem.ncbi.nlm.nih.gov.[19]

-

Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. Retrieved from patents.google.com.[20]

-

SynHet. (n.d.). 6-Bromo-4-chloro-2-butylquinoline hydrochloride. Retrieved from synhet.com.[21]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from acgpubs.org.[22]

-

ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1 H NMR. Retrieved from chemicalbook.com.[23]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Retrieved from ResearchGate.[24]

-

PubChem. (n.d.). 6-Bromo-4-chloroquinoline. Retrieved from pubchem.ncbi.nlm.nih.gov.[25]

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR 860195-69-3. Retrieved from sigmaaldrich.com.[1]

-

BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide. Retrieved from benchchem.com.[26]

-

BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. Retrieved from benchchem.com.[27]

-

University of Wisconsin-Madison. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from orgchemboulder.com.[5]

-

PubChemLite. (n.d.). 6-bromo-4-chloro-8-fluoro-2-methylquinoline (C10H6BrClFN). Retrieved from pubchemlite.com.[28]

-

13-C NMR Chemical Shift Table.pdf. (n.d.).[29]

-

SpectraBase. (n.d.). 6-Bromo-4-(phenyl)sulfonyl-2-phenylquinoline - Optional[MS (GC)] - Spectrum. Retrieved from spectrabase.com.[30]

Sources

- 1. This compound AldrichCPR 860195-69-3 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C15H9BrClN) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 9. 6-BROMO-4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 11. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 16. atlantis-press.com [atlantis-press.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 6-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 790326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 21. 6-Bromo-4-chloro-2-butylquinoline hydrochloride [synhet.com]

- 22. acgpubs.org [acgpubs.org]

- 23. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. PubChemLite - 6-bromo-4-chloro-8-fluoro-2-methylquinoline (C10H6BrClFN) [pubchemlite.lcsb.uni.lu]

- 29. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 30. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the ¹H NMR Spectrum of 6-Bromo-4-chloro-2-phenylquinoline

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-4-chloro-2-phenylquinoline. This compound represents a common structural motif in medicinal chemistry and materials science, making its unambiguous characterization essential. This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed prediction of the ¹H NMR spectrum, a standardized protocol for data acquisition, and a logical workflow for spectral interpretation. By explaining the causal relationships between the molecular structure and the resulting spectral features—including chemical shifts, spin-spin coupling, and multiplicities—this guide aims to provide a framework for the structural elucidation of similarly complex heterocyclic systems.

Molecular Structure and Proton Environments

The structure of this compound contains two distinct aromatic systems: the substituted quinoline core and the C-2 phenyl ring. The substitution pattern—with a phenyl group at C-2, a chlorine atom at C-4, and a bromine atom at C-6—removes several protons from the parent quinoline structure, leaving four protons on the quinoline core (H-3, H-5, H-7, H-8) and five on the phenyl substituent.

The electronic environment of each remaining proton is uniquely influenced by the neighboring substituents. The electronegative nitrogen heteroatom, the halogen atoms (Cl and Br), and the anisotropic effect of the phenyl ring all contribute to the dispersion of proton signals across the aromatic region of the spectrum.

Caption: Molecular structure with proton numbering.

The protons on the benzo-fused portion of the quinoline ring (H-5, H-7, and H-8) constitute an AMX spin system, which is expected to give rise to three distinct and coupled signals. H-3 is isolated from other protons, predicting a singlet, a highly diagnostic feature. The phenyl protons will produce a complex multiplet.

Predicted ¹H NMR Spectral Parameters

The prediction of chemical shifts and coupling constants is grounded in fundamental NMR principles and empirical data from related structures.[1][2] The electron-withdrawing inductive effects of the nitrogen and halogen substituents generally lead to deshielding (a downfield shift to higher ppm values). Anisotropic effects from the aromatic rings also play a crucial role, particularly in the deshielding of protons in close spatial proximity to adjacent rings (e.g., the peri-interaction between the C-2 phenyl group and H-8).

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-8 | 8.25 - 8.40 | Doublet (d) | ³JH8-H7 ≈ 9.0 Hz | Strongly deshielded by the peri-interaction with the C-2 phenyl group and the adjacent nitrogen. Ortho-coupled to H-7. |

| H-5 | 8.15 - 8.30 | Doublet (d) | ⁴JH5-H7 ≈ 2.5 Hz | Deshielded by the inductive effects of the adjacent C-4 chloro group and the ortho C-6 bromo group. Meta-coupled to H-7. |

| H-3 | 8.05 - 8.20 | Singlet (s) | N/A | Isolated proton with no adjacent ¹H nuclei. Deshielded by the adjacent nitrogen (C-1) and the chloro-substituted carbon (C-4). |

| H-7 | 7.90 - 8.05 | Doublet of Doublets (dd) | ³JH7-H8 ≈ 9.0 Hz, ⁴JH7-H5 ≈ 2.5 Hz | Deshielded by the ortho C-6 bromo group. Coupled to both H-8 (ortho) and H-5 (meta). |

| H-2', H-6' | 7.60 - 7.80 | Multiplet (m) | N/A | Protons on the phenyl ring ortho to the point of attachment. Deshielded by proximity to the quinoline ring system. |

| H-3', H-4', H-5' | 7.45 - 7.60 | Multiplet (m) | N/A | Meta and para protons on the phenyl ring, appearing as a complex, overlapping signal. |

Note: These predictions are based on analysis in a standard non-polar solvent like CDCl₃. Actual chemical shifts can vary based on solvent, concentration, and temperature.[3][4]

Standardized Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is critical. The following methodology represents a robust approach for the characterization of this and similar compounds.

I. Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak is easily identified.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add the deuterated solvent and cap the tube securely.

-

Homogenization: Gently agitate the tube or use a vortex mixer until the sample is completely dissolved, ensuring a homogenous solution.

II. Instrument Configuration & Data Acquisition

-

Spectrometer: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a standard broadband probe. Higher field strengths improve signal dispersion and resolution, which is crucial for analyzing complex spin systems.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to maximize sensitivity and ensure optimal pulse shapes.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize homogeneity, which is essential for achieving sharp, symmetrical peaks and resolving fine coupling patterns.[5]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30) experiment.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans (NS): 8 to 16 scans. The number can be increased to improve the signal-to-noise ratio for dilute samples.

-

Spectral Width (SW): ~16 ppm, centered around 6-7 ppm to cover the full range of aromatic and potential aliphatic signals.

-

III. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative ratios of the different types of protons.

Spectral Analysis and Interpretation Workflow

The logical interpretation of the acquired spectrum is key to confirming the molecular structure. The process involves a systematic analysis of chemical shifts, multiplicities, and coupling constants.

Sources

13C NMR analysis of 6-Bromo-4-chloro-2-phenylquinoline

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-4-chloro-2-phenylquinoline

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, a polysubstituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Moving beyond a simple data report, this document elucidates the causal reasoning behind experimental design, from sample preparation to advanced spectral editing techniques. It serves as a practical reference for scientists seeking to perform unambiguous structural characterization of complex aromatic systems, emphasizing the integration of foundational principles with modern NMR methodologies for self-validating results.

Introduction: The Quinoline Scaffold and the Challenge of Substitution

The quinoline ring system is a foundational scaffold in numerous pharmaceuticals and functional materials.[1] Its structural characterization by NMR spectroscopy is a routine yet critical task. For substituted quinolines, ¹H and ¹³C NMR provide essential information on substitution patterns and electronic environments.[1] The analysis of this compound presents a unique challenge due to the overlapping influences of multiple substituents on the ¹³C chemical shifts.

A successful analysis requires a systematic approach, considering:

-

The electron-withdrawing nature of the quinoline nitrogen.

-

The inductive and resonance effects of the chloro and bromo substituents.

-

The anisotropic effects of the phenyl ring.

-

The "heavy atom effect" introduced by bromine.[2]

This guide will deconstruct these factors and outline a robust workflow for complete and accurate spectral assignment.

Foundational Principles: Predicting Chemical Shifts in a Polysubstituted System

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of a molecule.[3] For aromatic systems like quinoline, most carbon signals appear in the δ 110–150 ppm range.[4][5] The precise chemical shift of each carbon atom in this compound is determined by the cumulative electronic effects of its neighbors and the various functional groups.

-

Quinoline Core: The parent quinoline molecule serves as our baseline. Its ¹³C chemical shifts are well-documented, with C2 being significantly deshielded (downfield) due to its proximity to the electronegative nitrogen atom.[6][7]

-

Effect of the 4-Chloro Group: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, deshielding the carbon to which it is attached (ipso-carbon, C4). This effect diminishes with distance. Density functional theory (DFT) studies have shown that standard prediction methods can overestimate the chemical shifts of chlorinated carbons, highlighting the complexity of these interactions.[8]

-

Effect of the 6-Bromo Group: Bromine also has an inductive effect, but its most notable contribution is the "heavy atom effect." The large electron cloud of bromine can increase the diamagnetic shielding of the attached ipso-carbon (C6), causing a characteristic upfield shift (to a lower δ value) that opposes the trend expected from electronegativity alone.[2][9]

-

Effect of the 2-Phenyl Group: The phenyl group introduces additional complexity. It deshields the attached C2 due to inductive effects and influences the electronic environment of the entire quinoline system through resonance.

A logical workflow for spectral interpretation begins with these foundational principles to form hypotheses, which are then confirmed or refuted using advanced NMR experiments.

Experimental Protocol: A Self-Validating Workflow

Achieving high-quality, interpretable data requires meticulous attention to experimental design. The following protocol is designed to produce a comprehensive dataset for unambiguous assignment.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.

-

Quantification: Weigh 50-100 mg of high-purity this compound. This concentration is typically required for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe (20-60 minutes).[10][11]

-

Solvent Selection: Dissolve the sample in 0.5-0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).[12] CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at δ 77.16 ppm. TMS serves as the internal standard for chemical shift calibration (δ 0.0 ppm).

-

Dissolution & Filtration: Prepare the solution in a small vial.[10] Vigorously mix to ensure complete dissolution. Using a Pasteur pipette with a tight plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter, which can degrade magnetic field homogeneity and lead to broadened spectral lines.

-

Final Volume Check: Ensure the final sample height in the NMR tube is at least 4 cm (approx. 0.5 mL) to be properly positioned within the instrument's detection coil.[12]

NMR Data Acquisition

Data should be acquired on a spectrometer operating at a field strength of at least 400 MHz for ¹H (101 MHz for ¹³C). The following sequence of experiments provides a complete dataset.

Workflow for NMR Data Acquisition

Caption: Recommended workflow for NMR data acquisition.

Experiment 1: Standard Proton-Decoupled ¹³C Spectrum

-

Purpose: To detect all unique carbon signals in the molecule.

-

Pulse Program: zgpg30 or equivalent (30° pulse angle with power-gated decoupling).

-

Acquisition Time (AQ): ~1.0-2.0 s.[13]

-

Relaxation Delay (D1): 2.0 s. A longer delay may be needed for quaternary carbons.

-